N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
Description
N-[(5-Methylthiophen-2-yl)methyl]pyridin-3-amine is a pyridine derivative featuring a pyridin-3-amine core substituted with a 5-methylthiophen-2-ylmethyl group. This compound combines the aromaticity and hydrogen-bonding capability of pyridine with the sulfur-containing thiophene moiety, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-4-5-11(14-9)8-13-10-3-2-6-12-7-10/h2-7,13H,8H2,1H3 |
InChI Key |
GXQMYKZZRQQVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with 3-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine involves its interaction with biological targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both thiophene and pyridine rings allows for versatile interactions with various molecular targets.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine, a compound belonging to the aralkylamine class, exhibits significant biological activity through its interactions with various biological targets, primarily enzymes and receptors. This article provides a comprehensive overview of the compound's biological activity, mechanism of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a 5-methylthiophen group. The presence of these aromatic rings facilitates π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2S |
| Molecular Weight | 220.30 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable at room temperature |
The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve:
- Target Interaction : The compound likely interacts with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces.
- Modulation of Enzyme Activity : It has been shown to influence cytochrome P450 enzymes, which are pivotal in drug metabolism.
- Cell Signaling Pathways : The compound may affect cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.
In Vitro Studies
In laboratory settings, this compound has demonstrated varying effects on different cell types:
- Cell Proliferation : At specific concentrations, the compound can either promote or inhibit cell proliferation depending on the cellular context.
- Cytotoxicity : Studies indicate that higher doses can lead to significant cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
In Vivo Studies
Animal model studies have provided insights into the dosage-dependent effects of this compound:
- Low Doses : Minimal impact on cellular functions was observed.
- High Doses : Significant alterations in enzyme activity and gene expression were noted, indicating a potential therapeutic window for further exploration.
Case Studies
- Neurodegenerative Diseases : Research indicates that compounds similar to this compound may have applications in treating neurodegenerative conditions such as Alzheimer's disease by modulating tau phosphorylation through inhibition of microtubule affinity regulating kinase (MARK) .
- Antinociceptive Activity : In studies involving pain models, derivatives of thiophene-containing compounds have shown moderate antinociceptive effects, suggesting that similar structures may influence pain pathways .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with other related compounds is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(5-Methylthiophen-3-yl)pyridin | Modulates enzyme activity | Non-covalent interactions |
| 2-(4-Methylthiophen-3-yl)pyridin | Potential anti-cancer properties | MAPK pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
